![molecular formula C9H7N5O B141120 3-amino-2H-triazino[5,4-b]indol-4-one CAS No. 135086-97-4](/img/structure/B141120.png)
3-amino-2H-triazino[5,4-b]indol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-2H-triazino[5,4-b]indol-4-one is a heterocyclic compound with a triazine ring fused to an indole ring. This compound has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Aplicaciones Científicas De Investigación
3-amino-2H-triazino[5,4-b]indol-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer, antifungal, and antibacterial activities. The compound has also been investigated for its potential as a fluorescent probe for biological imaging.
Mecanismo De Acción
The mechanism of action of 3-amino-2H-triazino[5,4-b]indol-4-one is not fully understood. However, studies have suggested that the compound may exert its anticancer activity through the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-amino-2H-triazino[5,4-b]indol-4-one can induce cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to inhibit the growth of various fungi and bacteria. In addition, the compound has been investigated for its potential as a fluorescent probe for biological imaging.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-amino-2H-triazino[5,4-b]indol-4-one is its potential as a versatile scaffold for the design of new anticancer agents. However, the compound has limited solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
For research on 3-amino-2H-triazino[5,4-b]indol-4-one include the development of new synthetic methods for the compound, the investigation of its potential as a fluorescent probe for biological imaging, and the design of new anticancer agents based on the compound's structure. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to explore its potential applications in other fields, such as materials science and organic synthesis.
Métodos De Síntesis
The synthesis of 3-amino-2H-triazino[5,4-b]indol-4-one is a multi-step process that involves the reaction of 2-aminobenzamide with cyanogen bromide to form 2-cyano-N-(2-aminophenyl)acetamide. This intermediate is then reacted with 1,2-diaminobenzene to form the triazine ring. The resulting compound is then cyclized with formic acid to yield 3-amino-2H-triazino[5,4-b]indol-4-one.
Propiedades
Número CAS |
135086-97-4 |
|---|---|
Nombre del producto |
3-amino-2H-triazino[5,4-b]indol-4-one |
Fórmula molecular |
C9H7N5O |
Peso molecular |
201.18 g/mol |
Nombre IUPAC |
3-amino-5H-triazino[5,4-b]indol-4-one |
InChI |
InChI=1S/C9H7N5O/c10-14-9(15)8-7(12-13-14)5-3-1-2-4-6(5)11-8/h1-4,11H,10H2 |
Clave InChI |
DGBPUSDRECMGFB-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C3=NNN(C(=O)C3=N2)N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(N=N3)N |
SMILES canónico |
C1=CC=C2C(=C1)C3=NNN(C(=O)C3=N2)N |
Sinónimos |
3-amino-5H-1,2,3-triazin(5,4b)indol-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



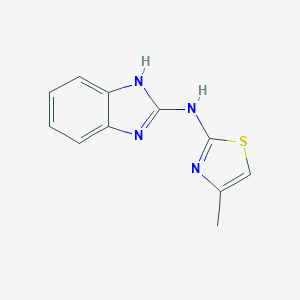

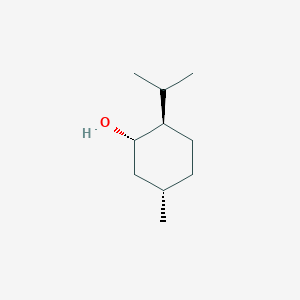
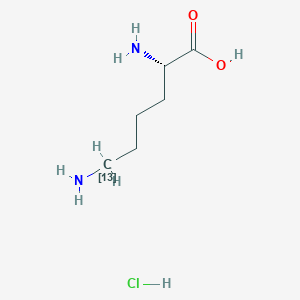
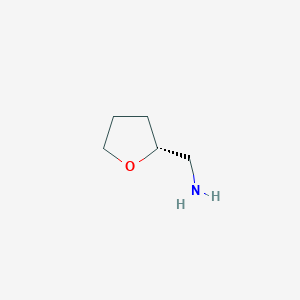
![2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate](/img/structure/B141051.png)
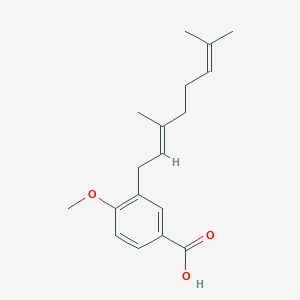
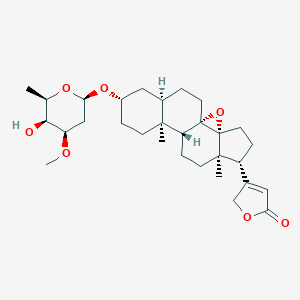
![[(1R,3S)-3-aminocyclopentyl]methanol](/img/structure/B141055.png)
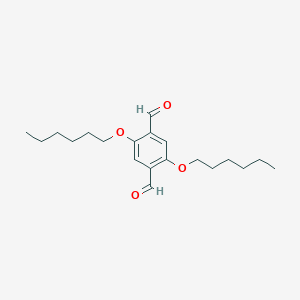
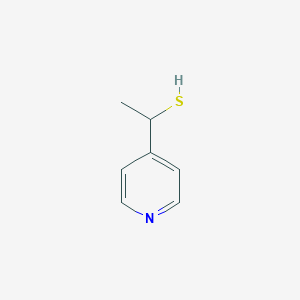
![[4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B141066.png)
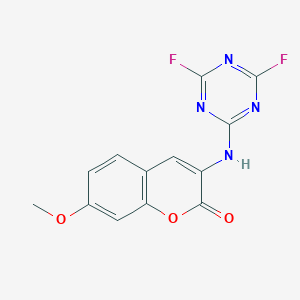
![[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate](/img/structure/B141075.png)